molecular formula C14H23NO B6693451 3-Methyl-1-(2-phenylpropylamino)butan-2-ol

3-Methyl-1-(2-phenylpropylamino)butan-2-ol

Cat. No.: B6693451
M. Wt: 221.34 g/mol
InChI Key: NATAOPJTZZKZAS-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenylpropylamino)butan-2-ol is an organic compound characterized by its complex structure, which includes a secondary alcohol and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-phenylpropylamino)butan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and 2-phenylpropylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 3-methyl-2-butanone with 2-phenylpropylamine under acidic or basic conditions to form an imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-phenylpropylamino)butan-2-ol can undergo various chemical reactions:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

3-Methyl-1-(2-phenylpropylamino)butan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of secondary alcohols and amines on biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-phenylpropylamino)butan-2-ol involves its interaction with biological molecules through its alcohol and amine groups. These functional groups can form hydrogen bonds and participate in various biochemical pathways, affecting molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-butanol: A simpler alcohol with similar structural features but lacking the amine group.

    2-Phenylpropylamine: Contains the amine group but lacks the secondary alcohol.

    3-Methyl-2-butanone: A ketone that can be used as a starting material for the synthesis of the compound.

Uniqueness

3-Methyl-1-(2-phenylpropylamino)butan-2-ol is unique due to the presence of both a secondary alcohol and an amine group in its structure, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methyl-1-(2-phenylpropylamino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(2)14(16)10-15-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14-16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATAOPJTZZKZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNCC(C)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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